molecular formula C17H20ClNO B1594405 (p-Benzoylbenzyl)trimethylammonium chloride CAS No. 78697-25-3

(p-Benzoylbenzyl)trimethylammonium chloride

Cat. No.: B1594405
CAS No.: 78697-25-3
M. Wt: 289.8 g/mol
InChI Key: UROHSXQUJQQUOO-UHFFFAOYSA-M
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Description

Systematic and Common Names

The compound is formally designated as 4-benzoyl-N,N,N-trimethylbenzenemethanaminium chloride (1:1). Common synonyms include:

  • (4-Benzoylphenyl)methyl-trimethylazanium chloride
  • Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride
  • Kayacure BTC (commercial designation).

Chemical Classification

This compound belongs to the quaternary ammonium salt family, a class of cationic surfactants and photoinitiators. It is structurally distinct from first-generation quaternary ammonium compounds (e.g., benzalkonium chloride) due to its aryl-substituted benzoyl group and trimethylammonium moiety.

Characteristic Details
CAS Number 78697-25-3
EINECS Number 278-972-2
Molecular Formula C₁₇H₂₀ClNO
Molecular Weight 289.8 g/mol

Historical Development and Research Context

Early Research and Applications

The compound gained prominence in the early 2000s for its role in developing interpenetrating polymer networks (IPNs) for biomedical applications. Notably, it was investigated as a water-soluble photoinitiator to minimize protein adsorption on polystyrene surfaces, enabling the creation of nonfouling platforms for high-throughput assays.

Key Research Milestones

  • 2005 : Utilized in grafting peptide ligands to IPN-modified surfaces for bimolecular interaction studies.
  • 2014–2017 : Studied for its photoinitiation efficiency in free-radical and cationic polymerization under UV/visible light.
  • 2020s : Expanded applications in antimicrobial coatings and polymerizable coatings for industrial use.

Structural and Functional Significance

Molecular Structure

The compound consists of three key structural components:

  • Benzoyl group : Provides aromatic stability and conjugation.
  • Benzyl linker : Facilitates interaction with hydrophobic environments.
  • Trimethylammonium moiety : Confers cationic charge and solubility in polar solvents.
Functional Group Role
Benzoyl (C₆H₅CO-) Enhances photostability and electron-withdrawing effects
Benzyl (C₆H₅CH₂-) Hydrophobic interaction capacity
Trimethylammonium (N(CH₃)₃⁺) Cationic charge for polymerization initiation and surface adsorption

Photoinitiation Mechanism

As a Type I photoinitiator , the compound undergoes homolytic cleavage upon UV exposure (λ = 385–405 nm), generating free radicals that initiate polymerization. This mechanism is critical for applications in:

  • Free-radical polymerization : Methacrylate-based coatings.
  • Cationic polymerization : Epoxide resins when combined with iodonium salts.

Physicochemical Properties

Property Value
Melting Point 205°C (decomposition)
Solubility Water, ethanol, dichloromethane
Stability Stable under ambient conditions; decomposes under prolonged UV exposure

Properties

IUPAC Name

(4-benzoylphenyl)methyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO.ClH/c1-18(2,3)13-14-9-11-16(12-10-14)17(19)15-7-5-4-6-8-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROHSXQUJQQUOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888551
Record name 4-Benzoyl-N,N,N-trimethylbenzenemethanaminium chloride
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Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78697-25-3
Record name Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=78697-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1)
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Record name Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1)
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Record name 4-Benzoyl-N,N,N-trimethylbenzenemethanaminium chloride
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Record name (p-benzoylbenzyl)trimethylammonium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (p-Benzoylbenzyl)trimethylammonium chloride is through a quaternization reaction involving the nucleophilic substitution of p-benzoylbenzyl chloride with trimethylamine. The general reaction scheme is:

$$
\text{p-Benzoylbenzyl chloride} + \text{Trimethylamine} \rightarrow \text{this compound}
$$

Key details of the synthesis include:

  • Reactants: p-Benzoylbenzyl chloride (electrophile) and trimethylamine (nucleophile).
  • Solvents: Commonly used organic solvents include dichloromethane, chloroform, or anhydrous ether.
  • Temperature: Reactions are typically initiated at low temperatures (0–5°C) to control the reaction rate and minimize side reactions, followed by refluxing to ensure complete conversion.
  • Reaction Time: Varies from several hours to overnight depending on scale and conditions.
  • Atmosphere: Often conducted under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.

Two main synthetic routes are reported:

Route Number Description Conditions
1 Direct quaternization of p-benzoylbenzyl chloride with trimethylamine in anhydrous ether 0–5°C initial, then reflux; inert atmosphere
2 Phase-transfer catalysis (PTC) method using a biphasic system (e.g., water/dichloromethane) Room temperature to 60°C; PTC agent present

The PTC method enhances the reaction efficiency by facilitating the transfer of the nucleophile between phases, improving yield and reaction rate.

Industrial Production Methods

On an industrial scale, the synthesis follows the same fundamental chemistry but incorporates process optimizations:

Industrial processes also emphasize safety and environmental compliance, managing the handling of volatile amines and chlorinated solvents.

Purification Techniques

Post-synthesis, purification is essential to isolate high-purity this compound:

Purification Method Description Typical Solvents/Conditions
Recrystallization Removal of unreacted amines and byproducts by dissolving crude product in ethanol/water mixtures Ethanol/water mixtures, controlled cooling
Column Chromatography Silica gel chromatography using solvent gradients to separate impurities Methanol/chloroform gradient
Lyophilization Freeze-drying to stabilize hygroscopic samples Freeze-drying under vacuum

These methods ensure removal of residual trimethylamine, unreacted starting materials, and side products, yielding analytically pure compound suitable for research and industrial use.

Analytical Characterization Supporting Preparation

To confirm the successful synthesis and purity of this compound, several spectroscopic and analytical techniques are employed:

Technique Key Indicators Purpose
$$^{1}H$$ and $$^{13}C$$ NMR Peaks at δ 3.2–3.5 ppm for N(CH₃)₃⁺ protons; aromatic protons at δ 7.2–8.0 ppm confirm benzoyl and benzyl groups Structural confirmation
FT-IR Spectroscopy Strong C=O stretch at 1650–1700 cm⁻¹; C-N⁺ stretch near 1480 cm⁻¹ Functional group verification
Elemental Analysis Carbon, hydrogen, nitrogen, and chlorine contents matching theoretical values within ±0.3% Purity and composition validation

These analyses are critical for quality control during both laboratory synthesis and industrial production.

Reaction Parameters Affecting Preparation

Research findings highlight the influence of solvent polarity, temperature, and reagent ratios on the efficiency of the synthesis:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance ion-pair dissociation, improving quaternization efficiency.
  • Temperature: Optimal reaction temperatures range between 40–60°C for balancing reaction kinetics and minimizing degradation.
  • Reagent excess: Using slight excess of trimethylamine ensures complete conversion of p-benzoylbenzyl chloride.
  • Phase-transfer catalysis: Use of PTC agents in biphasic systems significantly increases yield (up to 72% improvement reported) by facilitating nucleophile transfer.

Summary Table of Preparation Methods

Aspect Details
Starting Materials p-Benzoylbenzyl chloride, trimethylamine
Solvents Dichloromethane, chloroform, anhydrous ether
Reaction Conditions 0–5°C initial, then reflux; inert atmosphere; PTC possible
Industrial Scale Large reactors, continuous flow, optimized parameters
Purification Recrystallization (ethanol/water), column chromatography (silica gel), lyophilization
Analytical Confirmation $$^{1}H$$/$$^{13}C$$ NMR, FT-IR, elemental analysis
Yield Optimization Factors Solvent polarity, temperature, reagent ratios, phase-transfer catalysis

Chemical Reactions Analysis

Ion Exchange Reactions

The chloride counterion in this compound participates in anion exchange reactions, enabling the synthesis of derivatives with tailored properties. Key examples include:

ReagentConditionsProduct FormedApplication
Sodium tetrafluoroborate (NaBF₄)Acetonitrile, ambient temperature, 12–24 hrs(p-Benzoylbenzyl)trimethylammonium tetrafluoroborateElectrolyte membranes for fuel cells
Potassium hydroxide (KOH)1 M aqueous solution, 3 days(p-Benzoylbenzyl)trimethylammonium hydroxideAlkaline anion-exchange membranes

These reactions proceed via straightforward metathesis, preserving the cationic quaternary ammonium structure while altering the anion for specific industrial or research applications.

Polymerization Initiation

The compound acts as a photoactive initiator in controlled radical polymerization. Its benzoyl group absorbs UV light (λ ≈ 254–365 nm), generating free radicals that initiate chain growth in monomer systems like styrene or acrylates. A representative process involves:

  • Mechanism :
    Cation+ClhνCation++Cl+radical species\text{Cation}^+\text{Cl}^-\xrightarrow{h\nu}\text{Cation}^++\text{Cl}^-+\text{radical species}

    Radicals propagate polymer chains while the ammonium cation stabilizes growing termini.

  • Key Data :

    • Photolysis half-life: <30 sec under 300 W UV lamp

    • Polymer molecular weight control: Mn=35,000g molM_n=35,000\,\text{g mol}
      with dispersity Đ=1.15Đ=1.15

Stability Under Basic Conditions

Prolonged exposure to strong bases induces decomposition:

ConditionObservationProposed Pathway
1 M KOH, 72 hrs15% mass loss via TGAHofmann elimination generating styrene derivatives
pH >12, 50°CNMR shows benzaldehyde peaksHydrolysis of benzoyl group

This instability necessitates careful handling in alkaline environments.

Comparative Reactivity

The chloride variant demonstrates distinct kinetics compared to analogous quaternary ammonium salts:

Reaction(p-Benzoylbenzyl)trimethylammonium chlorideBenzyltrimethylammonium chloride
Anion exchange rate (BF₄⁻)k=0.45hr1k=0.45\,\text{hr}^{-1}
text
| $$ k = 0.12 \, \text{hr}^{-1} $$

|
| Thermal decomposition onset | 215°C | 185°C |

The enhanced stability and reactivity stem from resonance stabilization by the benzoyl group.

Scientific Research Applications

Overview

(p-Benzoylbenzyl)trimethylammonium chloride, a quaternary ammonium compound, has garnered attention for its diverse applications across various scientific fields. Its unique structure combines a benzoyl group with a trimethylammonium moiety, facilitating its use in chemical synthesis, biological research, and industrial applications.

Chemistry

  • Photoinitiator in Polymerization : this compound is utilized as a photoinitiator in polymerization reactions, enabling the formation of crosslinked polymeric materials. These materials have been evaluated for their potential as antifouling coatings in marine environments .
  • Reagent in Organic Synthesis : The compound serves as a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions where it can yield various substituted benzyl derivatives.

Biology

  • Cell Membrane Dynamics : It is employed to study cell membrane interactions due to its ability to bind to negatively charged sites on membranes, facilitating investigations into membrane integrity and dynamics.
  • Fluorescence Microscopy : The compound acts as a labeling agent in fluorescence microscopy, aiding in the visualization of biological structures.

Medicine

  • Drug Delivery Systems : Research is ongoing into its potential use in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents.
  • Antimicrobial Agent : The compound has demonstrated antimicrobial properties, making it a candidate for applications in preventing infections caused by various microorganisms. Studies have shown that ammonium-based polymers exhibit bactericidal effects by disrupting microbial cell membranes .

Industrial Applications

  • Specialty Chemicals Production : In the industrial sector, this compound is used as an additive in the production of specialty chemicals and coatings .
  • Textile Industry : It functions as an acrylic dyeing assistant and is involved in processes related to plant growth regulation .

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Antifouling Coatings : A study evaluated polymeric coatings based on this compound for their antifouling properties when applied to fishing nets. Results indicated significant reductions in algal growth compared to uncoated controls under accelerated growth conditions .
  • Antimicrobial Efficacy : Research demonstrated that polymers containing quaternary ammonium groups effectively eliminate bacterial strains such as E. coli and S. aureus, showcasing their potential for use in biomedical applications like surface dressings and wound care products .

Mechanism of Action

The mechanism of action of (p-Benzoylbenzyl)trimethylammonium chloride involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, while the benzoyl group can participate in hydrophobic interactions. This dual functionality allows the compound to disrupt membrane integrity and inhibit microbial growth. Additionally, its photoinitiator properties enable it to generate reactive species upon exposure to light, which can initiate polymerization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between (p-Benzoylbenzyl)trimethylammonium chloride and analogous quaternary ammonium salts.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Primary Applications Toxicity/Regulatory Notes
This compound C₂₄H₂₅ClN₂O₃ (estimated) Benzoylbenzyl group + peroxide functionality Antimicrobial agent (acne treatment) Limited data; likely irritant
Benzyltrimethylammonium chloride C₁₀H₁₆ClN Simple benzyl substituent Phase-transfer catalyst, surfactant Irritant (skin/eyes)
Phenyltrimethylammonium chloride C₉H₁₄ClN Phenyl group directly attached Electrochemical studies, synthesis ECHA-registered; moderate hazard
(2-Chloroethyl)trimethylammonium chloride C₅H₁₁Cl₂N Chloroethyl chain Plant growth retardant Low acute toxicity
Soytrimonium chloride (Oleyl derivative) C₂₁H₄₂ClN (approx.) Unsaturated oleyl chain (C18:1) Cosmetic conditioning agent Skin irritation; read-across data
Choline chloride C₅H₁₄ClNO Hydroxyethyl substituent Animal feed additive, metabolite Generally recognized as safe (GRAS)

Key Research Findings and Distinctions

Antimicrobial Activity :

  • This compound outperforms simpler quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) in antimicrobial assays due to its peroxide group, which enhances oxidative damage to microbial cells .
  • Comparatively, [10-(tert-butylperoxy)decyl]trimethylammonium bromide (a structural analog with a linear alkyl chain) shows lower solubility in aqueous media, limiting its application scope .

Plant Growth Modulation: (2-Chloroethyl)trimethylammonium chloride acts as a potent growth retardant in plants by inhibiting gibberellin biosynthesis, leading to shortened internodes and delayed flowering . This contrasts with this compound, which lacks documented phytochemical activity.

Industrial and Cosmetic Use :

  • Choline chloride’s GRAS status and role in lipid metabolism make it suitable for animal feed, whereas benzyltrimethylammonium derivatives are restricted to industrial catalysts or preservatives due to toxicity concerns .

Biological Activity

(p-Benzoylbenzyl)trimethylammonium chloride, commonly referred to as PLPP, is a quaternary ammonium compound that has garnered interest in various fields of biological and chemical research. Its unique structure allows it to function effectively as a photoinitiator in polymerization reactions and as a potential therapeutic agent due to its biological activity. This article explores the biological properties of PLPP, focusing on its antimicrobial and anticancer activities, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H18_{18}ClN. The compound features a benzoyl group attached to a benzyl moiety, which is further connected to a trimethylammonium ion. This structure contributes to its amphiphilic nature, making it soluble in both polar and nonpolar solvents.

Antimicrobial Properties

PLPP has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis and death.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has also highlighted the anticancer potential of PLPP. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Cancer Cell LineIC50_{50} (µM)
MCF-715
A54920
HeLa18

The biological activity of PLPP can be attributed to its interaction with cellular membranes and specific molecular targets. In microbial systems, it disrupts lipid bilayers, leading to increased permeability and eventual cell death . In cancer cells, PLPP has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that PLPP's MIC values were comparable to those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Cancer Cell Inhibition : In vitro assays revealed that treatment with PLPP resulted in significant apoptosis in MCF-7 cells, with flow cytometry confirming an increase in sub-G1 phase cells indicative of apoptosis .

Applications in Research

PLPP is utilized in several scientific applications:

  • Photoinitiator : As a photoinitiator in polymer chemistry, it facilitates the formation of hydrogels through UV-induced cross-linking processes .
  • Cell Culture Studies : Its ability to modify surface properties makes it valuable in cell culture studies where controlled environments are necessary for studying cellular responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (p-Benzoylbenzyl)trimethylammonium chloride in laboratory settings?

  • Methodology : The compound can be synthesized via quaternization reactions:

  • Route 1 : Reacting p-benzoylbenzyl chloride with trimethylamine in anhydrous ether at low temperatures (0–5°C), followed by refluxing to ensure complete alkylation .
  • Route 2 : Alternative pathways may involve phase-transfer catalysis (PTC), where benzoyl chloride derivatives are quaternized with trimethylamine in a two-phase system (e.g., water/dichloromethane) .
    • Key Parameters : Solvent polarity, stoichiometric ratios (e.g., 1:1.2 benzyl chloride:trimethylamine), and reaction time (typically 12–24 hours) critically influence yield .

Q. How is this compound purified post-synthesis?

  • Purification Steps :

Recrystallization : Use ethanol/water mixtures to remove unreacted trimethylamine or byproducts .

Column Chromatography : Employ silica gel with a methanol/chloroform gradient for high-purity isolation .

Lyophilization : For hygroscopic batches, freeze-drying ensures stability .

Q. What spectroscopic techniques are used to confirm its structure?

  • 1H/13C NMR : Peaks at δ 3.2–3.5 ppm (N(CH₃)₃⁺) and aromatic protons (δ 7.2–8.0 ppm) confirm the quaternary ammonium and benzoyl groups .
  • FT-IR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O from benzoyl) and 1480 cm⁻¹ (C-N⁺) .
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .

Advanced Research Questions

Q. How do solvent polarity and temperature affect its efficacy as a phase-transfer catalyst (PTC)?

  • Mechanistic Insight : As a PTC, it facilitates anion transfer between aqueous and organic phases. Polar aprotic solvents (e.g., DMF) enhance ion-pair dissociation, while non-polar solvents (toluene) improve partitioning .
  • Thermodynamic Data : Optimal catalytic activity occurs at 40–60°C, balancing kinetic energy and thermal degradation .
  • Case Study : In nucleophilic substitutions, a 10 mol% catalyst load in toluene/water increased yield by 72% compared to uncatalyzed reactions .

Q. What analytical strategies resolve contradictions in kinetic data for its degradation under basic conditions?

  • Experimental Design :

  • Variable Control : Vary pH (8–12), temperature (25–80°C), and ionic strength to isolate degradation pathways .
  • HPLC-MS Monitoring : Track hydrolysis products (e.g., p-benzoylbenzyl alcohol) and quantify degradation rates .
    • Findings : Degradation follows pseudo-first-order kinetics at pH >10, with an activation energy of 45 kJ/mol .

Q. How does its structural modification influence interactions with anionic biomolecules (e.g., DNA)?

  • Biophysical Studies :

  • Electrophoretic Mobility Shift Assays (EMSAs) : At 1 mM concentration, it destabilizes DNA duplexes via electrostatic interactions with phosphate backbones .
  • Molecular Dynamics Simulations : The benzoyl group enhances π-π stacking with nucleobases, altering binding affinity by 2–3 kcal/mol .
    • Applications : Potential as a non-viral gene delivery vector when co-formulated with lipids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(p-Benzoylbenzyl)trimethylammonium chloride
Reactant of Route 2
Reactant of Route 2
(p-Benzoylbenzyl)trimethylammonium chloride

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